N-(1,3-dioxoisoindolin-5-yl)isobutyramide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)isobutyramide is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a member of the isoindoline-1,3-dione family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)isobutyramide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield . The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)isobutyramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various isoindoline-1,3-dione derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)isobutyramide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-dioxoisoindolin-5-yl)isobutyramide include other isoindoline-1,3-dione derivatives, such as:
- N-(1,3-dioxoisoindolin-2-yl)isobutyramide
- N-(1,3-dioxoisoindolin-4-yl)isobutyramide
- N-(1,3-dioxoisoindolin-6-yl)isobutyramide
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity . The position of the substituents on the isoindoline nucleus can significantly impact the compound’s properties, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6(2)10(15)13-7-3-4-8-9(5-7)12(17)14-11(8)16/h3-6H,1-2H3,(H,13,15)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUBXIOBJIJGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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